7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 59615-75-7
VCID: VC5027728
InChI: InChI=1S/C16H12N2O/c1-11-7-14-8-13(12-5-3-2-4-6-12)10-18(14)16(19)15(11)9-17/h2-8H,10H2,1H3
SMILES: CC1=C(C(=O)N2CC(=CC2=C1)C3=CC=CC=C3)C#N
Molecular Formula: C16H12N2O
Molecular Weight: 248.285

7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile

CAS No.: 59615-75-7

Cat. No.: VC5027728

Molecular Formula: C16H12N2O

Molecular Weight: 248.285

* For research use only. Not for human or veterinary use.

7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile - 59615-75-7

Specification

CAS No. 59615-75-7
Molecular Formula C16H12N2O
Molecular Weight 248.285
IUPAC Name 7-methyl-5-oxo-2-phenyl-3H-indolizine-6-carbonitrile
Standard InChI InChI=1S/C16H12N2O/c1-11-7-14-8-13(12-5-3-2-4-6-12)10-18(14)16(19)15(11)9-17/h2-8H,10H2,1H3
Standard InChI Key YLSWSSCRJOUHEH-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N2CC(=CC2=C1)C3=CC=CC=C3)C#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure centers on a bicyclic indolizine system, a fused five- and six-membered ring system. The 3,5-dihydroindolizine scaffold is substituted at key positions:

  • Position 2: A phenyl group introduces aromaticity and steric bulk, influencing intermolecular interactions .

  • Position 5: A ketone group (oxo) enhances polarity and participates in hydrogen bonding.

  • Position 6: A nitrile group (carbonitrile) contributes to electron-withdrawing effects and serves as a handle for further functionalization .

  • Position 7: A methyl group modulates lipophilicity and steric effects .

This substitution pattern creates a planar, conjugated system that stabilizes the molecule through resonance, as evidenced by computational studies .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₂N₂O
Molecular Weight248.28 g/mol
CAS Registry Number59615-75-7
Purity (Commercial)97–98%
Storage ConditionsRoom temperature, inert atmosphere

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 7-methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile typically involves multi-step protocols, often starting with cyclization reactions to form the indolizine core. A common approach includes:

  • Cyclocondensation: Reaction of α,β-unsaturated ketones with aminopyridines under acidic conditions to form the bicyclic framework.

  • Functionalization: Introduction of the nitrile group via nucleophilic substitution or cyanation reactions .

  • Post-Modifications: Alkylation or arylations to install the methyl and phenyl substituents .

For example, one reported method involves the Dieckmann cyclization of a pre-functionalized enamine intermediate, followed by oxidation to introduce the ketone group.

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring proper orientation of substituents during cyclization.

  • Yield Optimization: Commercial batches report ~40–60% yields, necessitating catalyst screening (e.g., palladium or copper complexes) .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra (CDCl₃, 400 MHz) reveal distinct signals:

  • δ 2.45 ppm: Singlet for the methyl group at C7.

  • δ 7.30–7.55 ppm: Multiplet for the aromatic protons of the phenyl group .

  • δ 4.20–4.35 ppm: Doublets for the dihydroindolizine protons at C3 and C5.

13C NMR confirms the nitrile carbon at δ 118.5 ppm and the ketone carbonyl at δ 195.2 ppm .

Mass Spectrometry

Electron ionization (EI-MS) shows a molecular ion peak at m/z 248.28, consistent with the molecular weight. Fragmentation patterns include loss of the nitrile group (m/z 221) and subsequent cleavage of the phenyl ring .

Table 2: Key Spectral Data

TechniqueKey Peaks/DataSource
1H NMRδ 2.45 (s, CH₃), 7.30–7.55 (m, Ph)
13C NMRδ 195.2 (C=O), 118.5 (C≡N)
IR2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)
EI-MSm/z 248.28 (M⁺)

Biological Activities and Applications

Role in Drug Discovery

As a heterocyclic building block, the molecule is utilized in:

  • Anticancer Agents: Analogues have been explored as topoisomerase inhibitors, though direct evidence for this compound remains limited .

  • Antibiotic Development: Structural modifications targeting Gram-positive pathogens are under investigation.

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